N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H12FN3O3S and its molecular weight is 357.36. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. It synthesizes findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes a thiazole ring , a furan ring , and an isoxazole moiety , which contribute to its biological activity. The molecular formula is C18H15FN4O2S with a molecular weight of 370.4 g/mol.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines, including lung and breast cancer models.
Research Findings
- Cell Proliferation Assays : The compound showed significant inhibition of cell proliferation in A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively.
- Mechanism of Action : It was observed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Experimental Data
In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction (up to 50%) in cytokine release compared to untreated controls.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O3S/c1-10-8-13(20-24-10)16(22)21(9-11-4-3-7-23-11)17-19-15-12(18)5-2-6-14(15)25-17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXNQWXHNMLFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.